molecular formula C17H18O5 B13778904 3,4-Dimethoxyphenyl 3-methoxyphenylacetate

3,4-Dimethoxyphenyl 3-methoxyphenylacetate

Cat. No.: B13778904
M. Wt: 302.32 g/mol
InChI Key: AIIMMPRHKNZUJA-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 3-methoxyphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of two methoxy groups on the phenyl ring and an ester linkage between the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 3-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxyphenyl 3-methoxyphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the formation of 3,4-dimethoxyphenylacetic acid and 3-methoxyphenol. These products can further participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl 3-methoxyphenylacetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity. Its dual methoxy substitution pattern also contributes to its unique properties compared to other phenylacetates .

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) 2-(3-methoxyphenyl)acetate

InChI

InChI=1S/C17H18O5/c1-19-13-6-4-5-12(9-13)10-17(18)22-14-7-8-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3

InChI Key

AIIMMPRHKNZUJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)CC2=CC(=CC=C2)OC)OC

Origin of Product

United States

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